

# YX-2-107 Technical Support Center: Solubility Troubleshooting and FAQs

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## Compound of Interest

Compound Name: YX-2-107  
Cat. No.: B15545157

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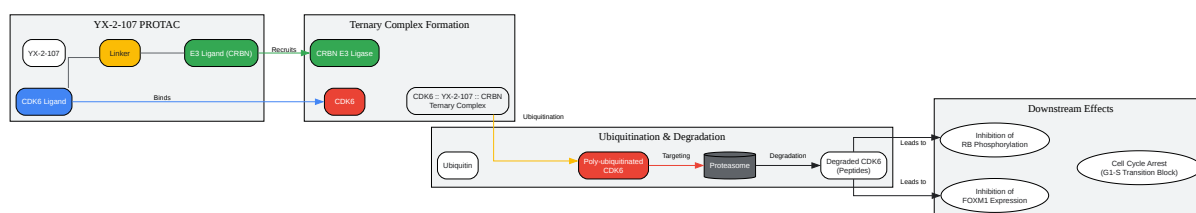
Welcome to the technical support center for **YX-2-107**, a selective and potent CDK6-degrading PROTAC. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges and provide clear protocols for your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **YX-2-107** and what is its mechanism of action?

A1: **YX-2-107** is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of 4.4 nM.<sup>[1][2]</sup> It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.<sup>[3][4]</sup> This targeted degradation inhibits the phosphorylation of the Retinoblastoma (RB) protein and the expression of FOXM1, which are critical for cell cycle progression.<sup>[1][3][5]</sup>

Below is a diagram illustrating the mechanism of action of **YX-2-107**.



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**Caption:** Mechanism of action of **YX-2-107** as a CDK6-degrading PROTAC.

## Troubleshooting Guide for YX-2-107 Solubility

Q2: I am having trouble dissolving **YX-2-107**. What are the recommended solvents?

A2: **YX-2-107** is known to have limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).<sup>[2][6]</sup>

Q3: What is the maximum concentration I can achieve in DMSO?

A3: You can achieve a concentration of up to 10 mM in DMSO.<sup>[6]</sup> Another source indicates a solubility of 2.4 mg/mL, which corresponds to approximately 2.7 mM.<sup>[2]</sup> It is recommended to start with a lower concentration and gradually increase if needed.

### Quantitative Solubility Data

| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) | Molar Mass ( g/mol ) |
|---------|-------------------------------------|-----------------------------------|----------------------|
| DMSO    | 10 mM                               | ~8.9 mg/mL                        | 889.97               |
| DMSO    | 2.7 mM                              | 2.4 mg/mL                         | 889.97               |

Q4: My **YX-2-107** is not fully dissolving in DMSO, even at lower concentrations. What can I do?

A4: If you encounter difficulties with dissolution, the following methods can be applied:

- Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the compound.
- Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Avoid excessive heat, which could degrade the compound.

It is recommended to use these techniques to ensure complete dissolution before making further dilutions.[\[2\]](#)

## Experimental Protocols

Q5: How should I prepare a stock solution of **YX-2-107** for in vitro experiments?

A5: For in vitro studies, a stock solution in DMSO is recommended.

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh the required amount of **YX-2-107** powder. For example, for 1 mL of a 10 mM stock solution, you will need 8.8997 mg.
- Solvent Addition: Add the calculated volume of DMSO to the vial containing the **YX-2-107** powder.
- Dissolution: Vortex the solution thoroughly. If precipitation occurs, use sonication or gentle heating as described in Q4.
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1

month) or -80°C for long-term storage (up to 6 months).[1]



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**Caption:** Workflow for preparing an *in vitro* stock solution of **YX-2-107**.

Q6: I need to prepare **YX-2-107** for in vivo animal studies. What is the recommended formulation?

A6: Due to the poor aqueous solubility of **YX-2-107**, a co-solvent formulation is necessary for in vivo administration. A commonly recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[2]

Recommended In Vivo Formulation:

A general formula that can be adapted is:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline or PBS

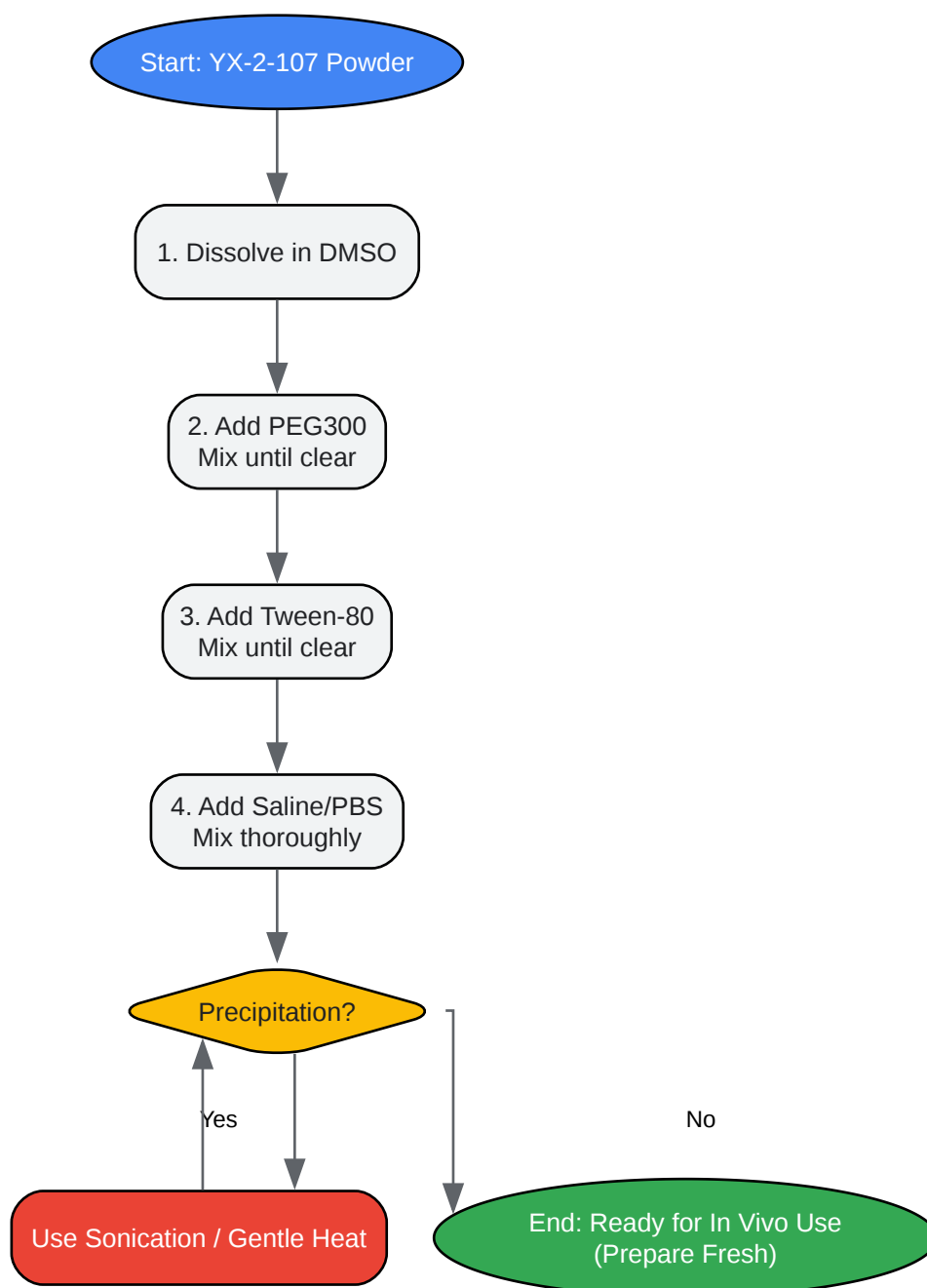
Important Considerations for In Vivo Formulation:

- Animal Tolerance: For nude mice or animals with weak tolerance, it is crucial to keep the final DMSO concentration below 2%.[2]
- Sequential Addition: The solvents should be added in a specific order, ensuring the compound is fully dissolved after each addition before proceeding to the next.[2]

- Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[\[1\]](#)
- Alternative Administration: For intraperitoneal injections, using a salt form of the compound, if available, may improve solubility. For large doses administered via oral gavage, preparing a homogenous suspension using 0.5% CMC-Na is an alternative.[\[2\]](#)

#### Protocol for Preparing the In Vivo Formulation:

- Initial Dissolution: Dissolve the required amount of **YX-2-107** in DMSO.
- Add PEG300: Add PEG300 to the DMSO solution and mix until clear.
- Add Tween-80: Add Tween-80 and mix until the solution is clear.
- Add Saline/PBS: Finally, add the saline or PBS and mix thoroughly.
- Observation: If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)



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**Caption:** Protocol for preparing an *in vivo* formulation of YX-2-107.

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